

Adavosertib and AZD1775: A Guide to Nomenclature and Scientific Application

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Compound of Interest

Compound Name: Adavosertib

Cat. No.: B1683907

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For researchers, scientists, and professionals in drug development, precise terminology is paramount. This guide clarifies the nomenclature of the WEE1 inhibitor commonly encountered in scientific literature and provides a comprehensive overview of its mechanism of action, supported by experimental data.

It is crucial to note that **Adavosertib** and AZD1775 are synonymous names for the same chemical entity.^{[1][2]} Another frequently used identifier for this compound is MK-1775.^[1] This potent and selective small molecule inhibitor of WEE1 kinase is under development by AstraZeneca and has been the subject of numerous preclinical and clinical investigations in oncology.^[2]

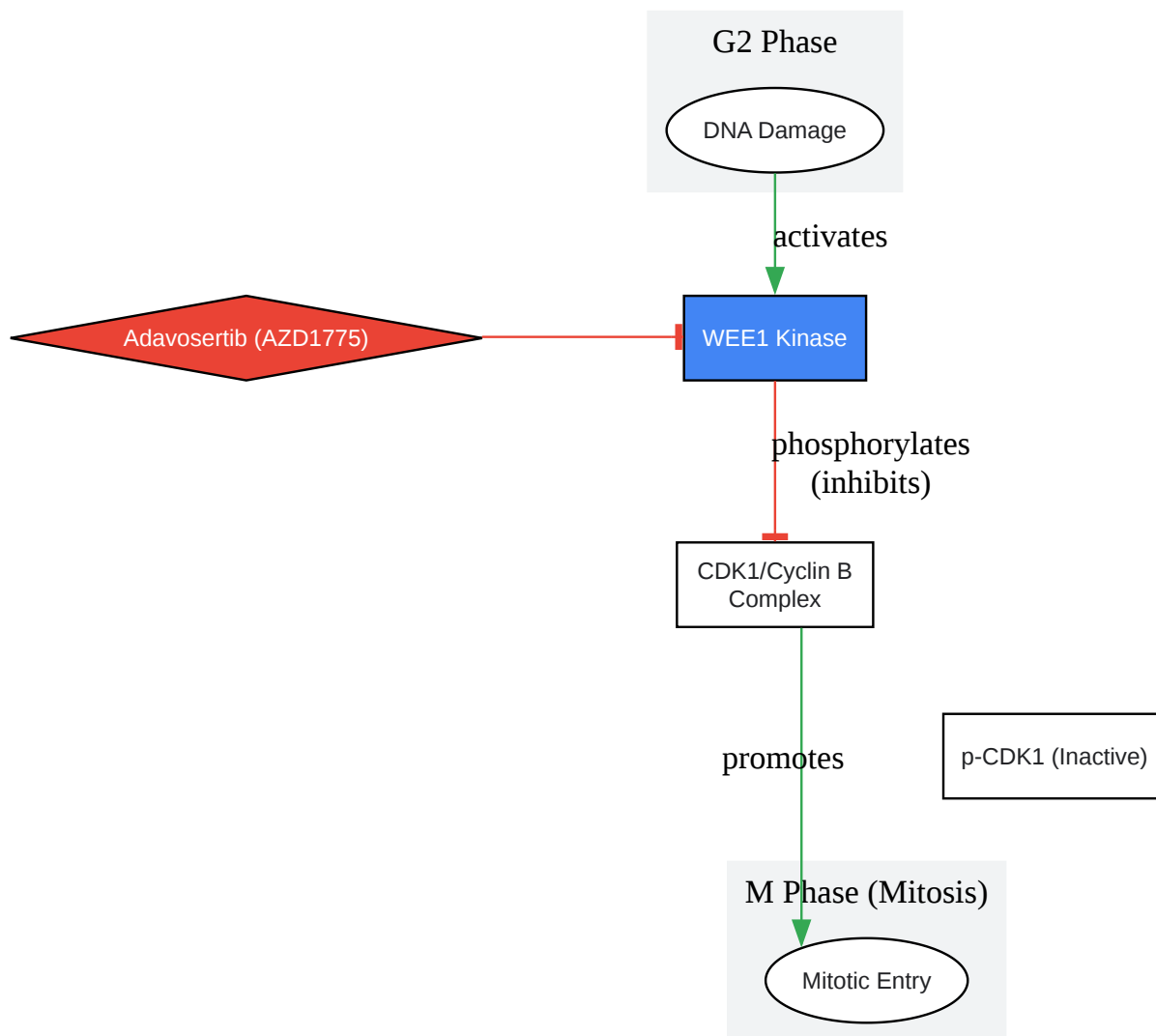
Mechanism of Action: Targeting the G2/M Checkpoint

Adavosertib functions by inhibiting WEE1, a key tyrosine kinase that acts as a negative regulator of the G2/M cell cycle checkpoint.^[3] In response to DNA damage, WEE1 phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex.^{[3][4]} This inactivation prevents cells from entering mitosis, allowing time for DNA repair.

By inhibiting WEE1, **Adavosertib** prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and abrogation of the G2 checkpoint.^{[3][5]} In cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), this forced entry into mitosis

with damaged DNA can lead to mitotic catastrophe and subsequent apoptosis.[3][5][6] This selective targeting of p53-deficient tumors is a key area of investigation for **Adavosertib**. [3][6]

The following diagram illustrates the WEE1 signaling pathway and the mechanism of action of **Adavosertib**.



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Caption: WEE1 Signaling Pathway and **Adavosertib**'s Mechanism of Action.

Preclinical and Clinical Data

Adavosertib has demonstrated significant anti-tumor activity in a variety of preclinical models and early-phase clinical trials, both as a monotherapy and in combination with DNA-damaging agents.

In Vitro Activity

The following table summarizes the in vitro potency of **Adavosertib** against WEE1 kinase and its effect on cancer cell lines.

Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (WEE1 Kinase)	5.2 nM	Cell-free assay	[7] [8]
EC50 (CDC2Y15 phosphorylation inhibition)	49 nM	WiDr cells	[8]
IC50 (Cell Viability, Gemcitabine combination)	7.1 nM (with 100 nM Adavosertib)	WiDr cells	[6]

In Vivo Efficacy

Animal models have been instrumental in evaluating the anti-tumor effects of **Adavosertib**.

Model	Treatment	Outcome	Reference
A427 NSCLC Xenograft	60 mg/kg Adavosertib, twice daily	Tumor regression to ~50% of initial volume	[9]
p53-deficient Pancreatic Cancer Xenografts	Gemcitabine + MK-1775	4.01-fold enhanced tumor regression vs. Gemcitabine alone	[7]
WiDr Colorectal Tumor Xenograft	Gemcitabine (50 mg/kg) + MK-1775 (20 mg/kg)	Tumor growth inhibition (T/C = -25%)	[6]

Clinical Trial Data

Early phase clinical trials have provided valuable insights into the safety and efficacy of **Adavosertib** in patients with advanced solid tumors.

Trial Identifier	Phase	Treatment	Key Findings	Reference
NCT02508246	I	Adavosertib + Cisplatin + Docetaxel (Head and Neck Squamous Cell Carcinoma)	MTD of Adavosertib established at 150mg orally twice daily for 2.5 days. RECISTv1.1 responses in 5 of 10 patients.	[10]
NCT01748825	I	Adavosertib Monotherapy (Advanced Solid Tumors)	Recommended Phase 2 Dose (RP2D) of 300 mg once daily. Confirmed partial responses in two patients with BRCA mutations.	[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the effects of **Adavosertib**.

Western Blotting for Phosphorylated CDK1 (p-CDC2Y15)

This protocol is designed to assess the inhibition of WEE1 kinase activity by measuring the phosphorylation status of its direct substrate, CDK1.

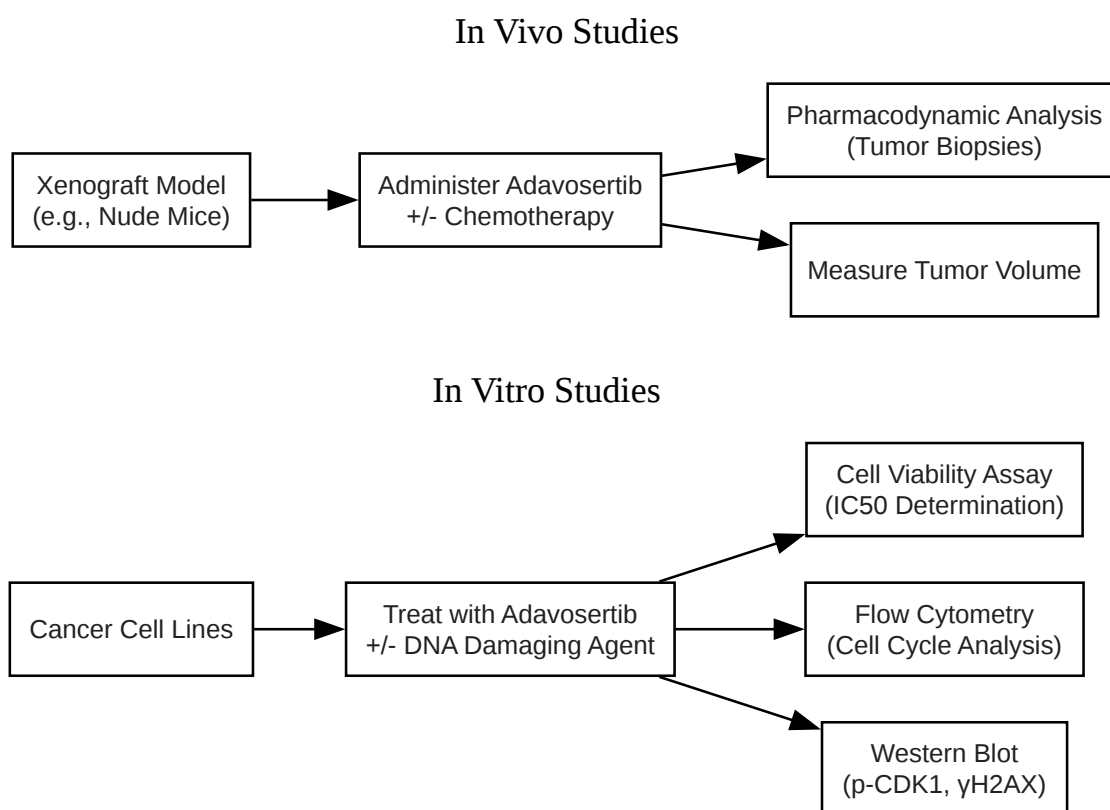
- **Cell Treatment:** Plate cancer cells (e.g., WiDr) and allow them to adhere overnight. Treat cells with varying concentrations of **Adavosertib** or vehicle control for a specified duration (e.g., 2-8 hours). For combination studies, pre-treat with a DNA-damaging agent like gemcitabine for 24 hours before adding **Adavosertib**.^[6]
- **Protein Extraction:** Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated CDK1 (Tyr15). Subsequently, incubate with a secondary antibody conjugated to HRP.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Normalization:** Strip the membrane and re-probe with an antibody against total CDK1 or a loading control like β -actin to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of **Adavosertib** on cell cycle distribution.

- Cell Treatment: Treat cells with **Adavosertib** as described above.
- Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a general experimental workflow for evaluating **Adavosertib**.



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Caption: General Experimental Workflow for **Adavosertib** Evaluation.

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